2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine
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Overview
Description
2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine is a fluorinated organic compound with the molecular formula C13H9F4N It is characterized by the presence of a pyridine ring attached to a tetrafluoro-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine typically involves the reaction of pyridine with a suitable fluorinated phenylethyl precursor. One common method involves the use of 1,1,2,2-tetrafluoro-2-phenylethyl bromide as the starting material. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenylethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethylbenzene
- 2,2,3,3-Tetrafluorobutane
- 1,1,1,2-Tetrafluoropropane
Uniqueness
2-(1,1,2,2-Tetrafluoro-2-phenylethyl)pyridine is unique due to the presence of both a fluorinated phenylethyl group and a pyridine ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-(1,1,2,2-tetrafluoro-2-phenylethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-12(15,10-6-2-1-3-7-10)13(16,17)11-8-4-5-9-18-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXRIKUZMGVZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=N2)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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